Ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate

CAS No.:

Cat. No.: VC18109710

Molecular Formula: C9H12ClNO2S

Molecular Weight: 233.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClNO2S |

|---|---|

| Molecular Weight | 233.72 g/mol |

| IUPAC Name | ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate |

| Standard InChI | InChI=1S/C9H12ClNO2S/c1-2-13-9(12)5-6(11)7-3-4-8(10)14-7/h3-4,6H,2,5,11H2,1H3 |

| Standard InChI Key | BOQOGHKICIXWDC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C1=CC=C(S1)Cl)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

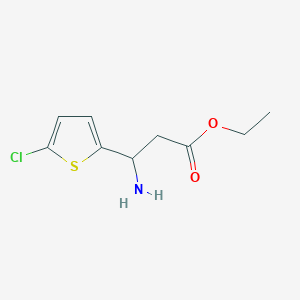

Ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate belongs to the class of β-amino acid esters, featuring a thiophene backbone substituted with chlorine and functionalized with an ethyl ester group. The compound’s IUPAC name derives from its propanoate chain, which is substituted at the β-position with an amino group and a 5-chlorothiophen-2-yl ring . Its molecular structure is depicted below:

Molecular Formula:

Molecular Weight: 233.72 g/mol

CAS Registry Number: 188813-43-6

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate typically involves a multi-step process. A reported method begins with the reaction of ethyl acrylate and 5-chlorothiophene-2-carboxylic acid under basic conditions, followed by amination to introduce the β-amino group. This approach parallels strategies used for structurally related compounds, such as ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride (CAS 2375267-98-2), where Michael addition and subsequent salt formation are employed .

Optimization Challenges

Key challenges in synthesis include controlling regioselectivity during thiophene functionalization and minimizing side reactions at the amino group. Purification often requires chromatography or recrystallization, as residual solvents or unreacted intermediates may persist.

Physicochemical Properties

Spectroscopic Characterization

Infrared (IR) spectroscopy would likely reveal absorption bands for N–H (3350–3250 cm), C=O (1740–1720 cm), and C–S (700–600 cm) functional groups. Nuclear magnetic resonance (NMR) spectra would show distinct signals for the thiophene protons (δ 6.5–7.5 ppm), ethyl ester methylene (δ 4.1–4.3 ppm), and amino protons (δ 1.5–2.5 ppm) .

Biological Activity and Applications

Enzymatic Interactions

While direct studies on this compound are scarce, structurally related β-amino acid esters have been screened for oxidoreductase activity. For example, crystallographic fragment screening of Chaetomium thermophilum FAD-dependent oxidoreductase identified similar compounds as potential substrates or inhibitors . The chlorine atom on the thiophene ring may enhance binding affinity to hydrophobic enzyme pockets .

Future Research Directions

Pharmacological Profiling

Comprehensive in vitro and in vivo studies are needed to elucidate its mechanism of action, metabolic stability, and toxicity. Fragment-based screening campaigns could identify target proteins, as demonstrated in recent oxidoreductase studies .

Synthetic Derivatives

Modifying the amino or ester groups may enhance bioactivity. For instance, replacing the ethyl ester with a methyl or tert-butyl group could alter pharmacokinetic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume